molecular formula C16H14F3N3OS2 B12740712 2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate CAS No. 130997-47-6

2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate

Cat. No.: B12740712
CAS No.: 130997-47-6
M. Wt: 385.4 g/mol
InChI Key: SIEPWXQNQNMVSS-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate is a complex organic compound that features a benzothiazole core, a pyridine ring, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the pyridine ring, and the addition of the trifluoromethoxy group. Common synthetic routes may involve:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Addition of Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The benzothiazole and pyridine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Trifluoromethoxy Compounds: Molecules containing the trifluoromethoxy group, which imparts unique properties.

Uniqueness

2(3H)-Benzothiazolimine, 3-(2-(4-pyridinylthio)ethyl)-6-(trifluoromethoxy)-, ethanedioate is unique due to the combination of its benzothiazole core, pyridine ring, and trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

130997-47-6

Molecular Formula

C16H14F3N3OS2

Molecular Weight

385.4 g/mol

IUPAC Name

3-[2-(pyridin-2-ylmethylsulfanyl)ethyl]-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine

InChI

InChI=1S/C16H14F3N3OS2/c17-16(18,19)23-12-4-5-13-14(9-12)25-15(20)22(13)7-8-24-10-11-3-1-2-6-21-11/h1-6,9,20H,7-8,10H2

InChI Key

SIEPWXQNQNMVSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSCCN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N

Origin of Product

United States

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